N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide

TAAR1 GPCR Radioligand binding

N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide (CAS 1448031-07-9) is a synthetic small molecule belonging to the 1,2,3-triazole-4-carboxamide class. Its architecture combines a 1-methyl-1,2,3-triazole-4-carboxamide core with a 2‑carbamoylphenoxy terminus connected through a but‑2‑yn‑1‑yl (alkyne) linker.

Molecular Formula C15H15N5O3
Molecular Weight 313.317
CAS No. 1448031-07-9
Cat. No. B2748880
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide
CAS1448031-07-9
Molecular FormulaC15H15N5O3
Molecular Weight313.317
Structural Identifiers
SMILESCN1C=C(N=N1)C(=O)NCC#CCOC2=CC=CC=C2C(=O)N
InChIInChI=1S/C15H15N5O3/c1-20-10-12(18-19-20)15(22)17-8-4-5-9-23-13-7-3-2-6-11(13)14(16)21/h2-3,6-7,10H,8-9H2,1H3,(H2,16,21)(H,17,22)
InChIKeyAJYRCPVDOPVAQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide (CAS 1448031-07-9): Core Structural Identity and Pharmacological Context


N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide (CAS 1448031-07-9) is a synthetic small molecule belonging to the 1,2,3-triazole-4-carboxamide class. Its architecture combines a 1-methyl-1,2,3-triazole-4-carboxamide core with a 2‑carbamoylphenoxy terminus connected through a but‑2‑yn‑1‑yl (alkyne) linker. This chemotype is structurally related to compounds disclosed in the Roche patent family (US9416127B2) as trace amine‑associated receptor 1 (TAAR1) ligands [1]. Physicochemical characterization of this scaffold type indicates a calculated partition coefficient (clogP) of approximately 1.33 and a topological polar surface area (TPSA) of 101.64 Ų [2], values that position it within favorable drug‑like chemical space distinct from many higher‑logP triazole carboxamide analogues.

Why Generic Triazole Carboxamide Substitution Is Insufficient for TAAR1-Targeted Research: The Differentiation Case for Compound 1448031-07-9


Within the triazole carboxamide chemical space, TAAR1 affinity is exquisitely sensitive to the nature of the distal aromatic substituent and the linker geometry [1]. The Roche patent (US9416127B2) exemplifies predominantly 1‑aryl‑1,2,3‑triazole‑4‑carboxamides wherein the aryl group (phenyl or pyridinyl) is directly N‑linked to the triazole ring, and the carboxamide nitrogen is attached to a morpholine‑ or pyrrolidine‑containing phenyl system through a simple bond [1]. Compound 1448031-07-9 introduces two orthogonal differentiating features: (i) an internal alkyne (but‑2‑yn‑1‑yl) spacer that enforces a rigid, linear trajectory between the triazole carboxamide and the terminal aryl ether, and (ii) a 2‑carbamoylphenoxy terminus that provides a unique hydrogen‑bond donor/acceptor pharmacophore absent from the exemplar compounds of US9416127B2 [1]. These structural departures are predicted to alter the molecular recognition profile at the TAAR1 orthosteric site and cannot be recapitulated by any single commercially available analogue within the Roche patent exemplar set.

Quantitative Differentiation Evidence for N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide: Comparator-Anchored Performance Data


TAAR1 Binding Affinity: Class-Level Potency Context from the Roche Triazole Carboxamide Patent Series

The triazole carboxamide class exemplified in US9416127B2 demonstrates high-affinity binding to mouse TAAR1. One representative compound from this series (BindingDB ID: BDBM240667) exhibits a Ki of 2.3 nM in a radioligand binding assay using mouse TAAR1 [1]. While direct binding data for compound 1448031-07-9 has not been published in the peer‑reviewed literature, its core 1‑methyl‑1H‑1,2,3‑triazole‑4‑carboxamide scaffold is identical to the pharmacophoric core present in the high‑affinity Roche exemplars [2]. The 2‑carbamoylphenoxy‑alkyne appendage in 1448031-07-9 represents an underexplored vector within this scaffold series [2].

TAAR1 GPCR Radioligand binding Neuropsychiatric

Linker Rigidity: Alkyne Spacer vs. Flexible Alkyl or Direct Bond Linkers in Triazole Carboxamide TAAR1 Ligands

Compound 1448031-07-9 incorporates a but‑2‑yn‑1‑yl spacer that imposes a linear, conformationally restricted geometry between the triazole carboxamide nitrogen and the 2‑carbamoylphenoxy group. In contrast, the exemplified compounds in US9416127B2 employ either a direct bond (Z = bond) or a methylene/methylene‑oxy linker (Z = –O– or –CH2–) connecting the triazole‑4‑carboxamide to a phenyl ring bearing morpholine or pyrrolidine substituents [1]. The alkyne spacer in 1448031-07-9 increases the distance between the hydrogen‑bonding carboxamide and the terminal aryl ring from approximately 1.5 Å (direct bond) or 2.5 Å (–CH2–O–) to roughly 6–7 Å (but‑2‑yn‑1‑yl‑O–) while maintaining a rigid 180° trajectory [2]. This extended, linear geometry is expected to probe deeper subsites within the TAAR1 binding pocket that are inaccessible to the more compact, conformationally flexible patent exemplars [1].

Linker engineering Conformational restriction Medicinal chemistry

Physicochemical Property Differentiation: Lower Lipophilicity (clogP) vs. High‑logP Roche TAAR1 Patent Exemplars

Compound 1448031-07-9 exhibits a calculated logP (clogP) of 1.33 and a TPSA of 101.64 Ų [1]. This contrasts with many high‑affinity triazole carboxamide TAAR1 ligands from the Roche patent series, which frequently possess lipophilic aryl substituents (e.g., 3‑methoxyphenyl, 4‑trifluoromethoxyphenyl) yielding estimated clogP values in the 2.5–4.5 range [2]. The lower lipophilicity of 1448031-07-9, combined with its moderate TPSA, places it in more favorable physicochemical space for aqueous solubility and reduced non‑specific protein binding, while the carbamoyl group provides additional hydrogen‑bonding capacity (2 H‑bond donors, 8 H‑bond acceptors) [1].

Drug-likeness Lipophilicity ADME Solubility

Synthetic Tractability: Alkyne Handle Enables Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Derivatization Not Available in Saturated-Linker Analogues

The but‑2‑yn‑1‑yl internal alkyne present in 1448031-07-9 provides a reactive handle for copper‑catalyzed azide‑alkyne cycloaddition (CuAAC) and other alkyne‑specific chemistries [1]. This capability is structurally absent in the saturated‑linker triazole carboxamide analogues exemplified in US9416127B2 (where Z = –CH2– or direct bond) and in compounds where the triazole formation consumes the terminal alkyne during synthesis [2]. The internal alkyne in 1448031-07-9 remains available for post‑synthetic diversification, enabling late‑stage functionalization with azide‑containing fluorophores, affinity tags, or pharmacokinetic modifiers without disrupting the TAAR1 pharmacophore [1].

Click chemistry CuAAC Bioconjugation Chemical biology

Hydrogen-Bonding Pharmacophore Expansion: 2‑Carbamoylphenoxy Group vs. Simple Aryl Ether Termini in Triazole Carboxamide Series

The 2‑carbamoylphenoxy terminus of compound 1448031-07-9 introduces a primary amide (H₂N–C(=O)–) hydrogen‑bond donor/acceptor pair that is structurally distinct from the terminal groups in Roche patent exemplars, which feature morpholine, pyrrolidine, or simple methoxy substituents [1]. The carbamoyl group can engage in bidentate hydrogen‑bond interactions with protein backbone or side‑chain residues, a binding mode not available to ether‑only or tertiary amine‑only terminal groups [2]. This expanded hydrogen‑bonding capacity may enable interactions with residues in the TAAR1 extracellular loop regions that are not addressed by existing triazole carboxamide ligands [1].

Pharmacophore Hydrogen bonding Molecular recognition Structure-activity relationship

Optimal Research and Procurement Application Scenarios for N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide (CAS 1448031-07-9)


TAAR1 Structure–Activity Relationship (SAR) Expansion: Probing Underexplored Alkyne-Linker and Carbamoylphenoxy Vector Space

Medicinal chemistry teams pursuing TAAR1 agonist or antagonist programs can utilize compound 1448031-07-9 as a structurally distinct starting point to investigate SAR beyond the Roche patent exemplar space. Unlike the direct‑bond or flexible‑linker compounds of US9416127B2, this compound introduces a rigid alkyne spacer and a primary amide‑bearing terminus, enabling systematic exploration of linker length, rigidity, and hydrogen‑bonding requirements for TAAR1 binding [1]. Its favorable clogP (1.33) and moderate TPSA (101.64 Ų) also make it a suitable candidate for CNS multiparameter optimization (MPO) scoring [2].

Chemical Biology Probe Development: Alkyne-Enabled Bioconjugation for TAAR1 Target Engagement and Cellular Imaging Studies

The internal but‑2‑yn‑1‑yl alkyne of compound 1448031-07-9 provides a unique reactive handle for CuAAC‑based derivatization that is absent from structurally related TAAR1 ligands with saturated linkers [1]. Researchers can conjugate azide‑functionalized fluorophores (e.g., Cy5‑azide, TAMRA‑azide) or biotin tags directly to the alkyne without disrupting the triazole carboxamide pharmacophore, enabling pull‑down assays, fluorescence polarization binding studies, and cellular imaging experiments to confirm TAAR1 target engagement [1]. This capability is not available for any exemplar compound in the Roche patent US9416127B2, where the linker region lacks alkyne functionality [2].

Lead Optimization for Improved Physicochemical and ADME Profile in CNS TAAR1 Programs

Compound 1448031-07-9 may serve as a low‑lipophilicity lead template in TAAR1 drug discovery programs where high clogP (>3.0) in existing triazole carboxamide hits presents developability liabilities (poor aqueous solubility, high metabolic turnover, CYP inhibition). With a measured clogP of 1.33 and TPSA of 101.64 Ų, 1448031-07-9 is positioned in the favorable CNS drug‑like chemical space (CNS MPO desirability zone: TPSA < 120 Ų, clogP 1–3) [1]. This contrasts with typical Roche patent exemplars bearing lipophilic aryl substituents that drive clogP values above 3.0 [2].

Selectivity Profiling: Evaluating the Contribution of the 2‑Carbamoylphenoxy Pharmacophore to TAAR Subtype Selectivity and Off‑Target Discrimination

The primary amide hydrogen‑bond donor of the 2‑carbamoylphenoxy terminus distinguishes 1448031-07-9 from tertiary amine‑terminated TAAR1 ligands in the Roche patent series [1]. This functional group may differentially engage residues in TAAR1 extracellular loop 2 (ECL2) or contribute to selectivity against homologous aminergic GPCRs (e.g., TAAR2–TAAR4, dopamine D2, serotonin 5‑HT1A). Procurement of 1448031-07-9 enables head‑to‑head selectivity panel screening against optimized Roche exemplars to quantify the contribution of the carbamoyl H‑bond donor to receptor subtype selectivity [1].

Quote Request

Request a Quote for N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.